N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298403
InChI: InChI=1S/C19H20N6O2S/c1-3-11-25-18(16-12-20-9-10-21-16)23-24-19(25)28-13-17(26)22-14-5-7-15(8-6-14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26)
SMILES:
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16298403

Molecular Formula: C19H20N6O2S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C19H20N6O2S
Molecular Weight 396.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20N6O2S/c1-3-11-25-18(16-12-20-9-10-21-16)23-24-19(25)28-13-17(26)22-14-5-7-15(8-6-14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26)
Standard InChI Key OHJDQEMKRDLASK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₉H₂₀N₆O₂S, reflects its integration of diverse functional groups (Table 1). The 1,2,4-triazole ring serves as the central scaffold, substituted at the 3-position with a sulfanylacetamide group and at the 4- and 5-positions with prop-2-en-1-yl (allyl) and pyrazin-2-yl moieties, respectively. The N-(4-ethoxyphenyl) group attached to the acetamide nitrogen introduces steric bulk and electronic modulation, potentially enhancing target binding.

Table 1: Molecular Data for N-(4-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

PropertyValue
Molecular FormulaC₁₉H₂₀N₆O₂S
Molecular Weight396.5 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsTriazole, Pyrazine, Ethoxyphenyl, Sulfanyl

X-ray crystallography of analogous triazole derivatives reveals planar triazole and pyrazine rings, with the allyl group adopting a conformation perpendicular to the triazole plane to minimize steric clash. The ethoxyphenyl group’s para-substitution likely optimizes π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically proceeds via a four-step sequence (Figure 1):

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with a nitrile derivative under acidic conditions yields the 1,2,4-triazole core.

  • Allylation: Nucleophilic substitution at the triazole’s 4-position introduces the prop-2-en-1-yl group using allyl bromide in dimethylformamide (DMF) with cesium carbonate as a base.

  • Pyrazine Incorporation: Suzuki-Miyaura coupling attaches the pyrazin-2-yl group to the triazole’s 5-position, employing palladium catalysis.

  • Sulfanylacetamide Conjugation: Reaction of the triazole-thiol intermediate with N-(4-ethoxyphenyl)-2-chloroacetamide in tetrahydrofuran (THF) completes the structure.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Thiosemicarbazide, HCl, reflux, 12 h78
2Allyl bromide, Cs₂CO₃, DMF, 80°C, 6 h85
3Pyrazine-2-boronic acid, Pd(PPh₃)₄, K₂CO₃67
42-Chloroacetamide, K₂CO₃, THF, rt, 4 h72

Optimization efforts have focused on solvent selection, with DMF and THF outperforming ethanol in minimizing side reactions. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%.

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays against Gram-positive bacteria (S. aureus, MIC = 8 µg/mL) and fungi (C. albicans, MIC = 16 µg/mL) demonstrate potency comparable to fluconazole. The sulfanyl group’s redox activity is hypothesized to disrupt microbial thiol-dependent enzymes, while the pyrazine ring may intercalate into DNA or inhibit dihydrofolate reductase.

Table 3: Biological Activity Profile

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8
Candida albicans16
Escherichia coli>64

Cytotoxicity and Selectivity

Preliminary cytotoxicity studies in human keratinocytes (HaCaT cells) indicate an IC₅₀ of 128 µg/mL, suggesting a selectivity index (SI) of 16 for S. aureus. Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to C. albicans CYP51, a lanosterol demethylase critical for ergosterol biosynthesis.

Comparative Analysis with Structural Analogues

Ethoxyphenyl vs. Chlorophenyl Derivatives

Replacing the 4-ethoxyphenyl group with 3-chlorophenyl (as in EVT-12281391) reduces antifungal activity (MIC = 32 µg/mL) but enhances solubility in aqueous buffers by 30%. The electron-withdrawing chlorine atom may diminish π-stacking but improve pharmacokinetic properties.

Allyl vs. Methyl Substituents

Methyl substitution at the triazole’s 4-position (Benchchem B15098382) abolishes antibacterial activity, underscoring the allyl group’s role in membrane penetration.

Future Directions and Challenges

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfanyl group with sulfone or sulfonamide moieties to enhance metabolic stability.

  • Prodrug Development: Esterification of the ethoxy group to improve oral bioavailability.

Clinical Translation Barriers

  • Solubility Limitations: LogP = 2.8 indicates moderate hydrophobicity, necessitating formulation with cyclodextrins or liposomes.

  • Resistance Potential: Continuous exposure studies are needed to assess mutation frequency in target pathogens.

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